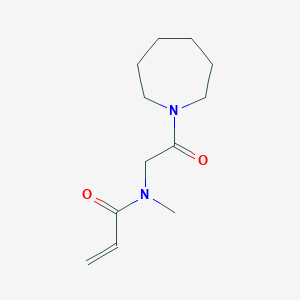
3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of these heterocyclic rings often imparts significant biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step proceduresThe reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The benzothiophene core may also contribute to the compound’s ability to interact with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a similar mechanism of action.
Ribavirin: An antiviral compound containing a triazole ring.
Uniqueness
3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of the benzothiophene and triazole rings, which imparts distinct biological activities. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H7ClN4OS |
|---|---|
Molecular Weight |
278.72 g/mol |
IUPAC Name |
3-chloro-N-(1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C11H7ClN4OS/c12-9-7-3-1-2-4-8(7)18-10(9)11(17)15-16-5-13-14-6-16/h1-6H,(H,15,17) |
InChI Key |
GAHQFOCLYHLEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN3C=NN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)

![Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035920.png)
![7-hydroxy-1-(pentan-3-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11035927.png)
![Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11035935.png)
![(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone](/img/structure/B11035937.png)

![7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11035944.png)
![2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11035957.png)
![6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione](/img/structure/B11035959.png)

![N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide](/img/structure/B11035968.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11035978.png)
![ethyl {(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B11035994.png)
